4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide
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Overview
Description
4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide is a complex organic compound that features a diazepane ring, a thiophene moiety, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene-2-methylamine.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a ring-opening reaction of oxirane with a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins. The oxolane ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(oxolan-3-yl)-N-[(furan-2-yl)methyl]-1,4-diazepane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
4-(oxolan-3-yl)-N-[(pyridin-2-yl)methyl]-1,4-diazepane-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide imparts unique electronic properties, making it more suitable for applications in materials science and medicinal chemistry compared to its analogs with furan or pyridine rings.
Properties
IUPAC Name |
4-(oxolan-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-15(16-11-14-3-1-10-21-14)18-6-2-5-17(7-8-18)13-4-9-20-12-13/h1,3,10,13H,2,4-9,11-12H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKESPBWAXPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CS2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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